REACTION_CXSMILES
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[C:1](CC(O)=O)#[N:2].[CH2:7]([NH:9][C:10]([NH2:12])=[O:11])[CH3:8].C(O[C:17](=[O:19])[CH3:18])(=O)C>>[NH2:2][C:1]1[N:9]([CH2:7][CH3:8])[C:10](=[O:11])[NH:12][C:17](=[O:19])[CH:18]=1
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Name
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|
Quantity
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127.5 g
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Type
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reactant
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Smiles
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C(#N)CC(=O)O
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Name
|
|
Quantity
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120 g
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Type
|
reactant
|
Smiles
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C(C)NC(=O)N
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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The solution was stirred at 60°-70° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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white crystals were filtered off
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Type
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WASH
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Details
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washed with ethanol
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Type
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STIRRING
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Details
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This was stirred in 1 liter of hot water
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Type
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ADDITION
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Details
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160 ml of 2 N NaOH was added in portions so the solution the whole time
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
white crystals were filtered off
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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NC1=CC(NC(N1CC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |